CID 136467911

説明

Significance of Azo Dyes in Industrial and Environmental Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries. ijrar.orgnih.gov Their widespread use is attributed to their cost-effectiveness, ease of synthesis, and the ability to produce a wide spectrum of intense colors with good colorfastness. ijrar.orgjchemrev.com These dyes are integral to the textile, leather, paper, and food industries. nih.govchemimpex.com

From an environmental perspective, the extensive use of azo dyes presents a considerable challenge. Their complex aromatic structures and the stability of the azo bond make them resistant to degradation by light, water, and microbial activity. ijrar.orgsustainability-directory.com This persistence can lead to the contamination of water bodies, where even low concentrations of these dyes can inhibit sunlight penetration, affecting aquatic photosynthesis. ijrrjournal.com Furthermore, under certain conditions, the cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be carcinogenic and pose risks to human and ecological health. ijrar.orgijrrjournal.com

Overview of Acid Red 88's Industrial Application Footprint

Acid Red 88, also known as Fast Red A, is a monoazo dye primarily utilized for its coloring properties. wikipedia.org Its intense, dark red hue makes it a popular choice in the textile industry for dyeing fabrics such as cotton, wool, silk, and nylon. wikipedia.orgmedkoo.compylamdyes.com Beyond textiles, its applications extend to the coloration of leather, paper, and even some industrial cleaning products, soaps, and detergents. pylamdyes.comworlddyevariety.comchemluxi.com The presence of the sulfonic acid group enhances its solubility in water, facilitating its use in various dyeing processes. ontosight.aichemluxi.com

Table 1: Industrial Applications of Acid Red 88

| Industry | Specific Applications |

| Textile | Dyeing of cotton, wool, silk, and nylon fabrics. wikipedia.orgmedkoo.compylamdyes.com |

| Leather | Shading and dyeing of leather goods. worlddyevariety.comchemluxi.com |

| Paper | Coloring of paper products. pylamdyes.comchemluxi.com |

| Industrial & Institutional | Coloration of cleaning products, soaps, and detergents. pylamdyes.com |

| Cosmetics | Used as a colorant in some cosmetic products. chemimpex.comnih.gov |

Rationale for Advanced Research into Acid Red 88 Management and Applications

The widespread industrial use of Acid Red 88 and its persistence in the environment have necessitated significant research into its management and potential new applications. The primary driver for this research is the environmental concern associated with its discharge into wastewater. mdpi.com Untreated effluents containing Acid Red 88 can contaminate water sources, and the dye's resistance to conventional wastewater treatment methods poses a significant challenge. mdpi.comglobaljournals.org

Consequently, a substantial body of research is dedicated to developing effective methods for the degradation and removal of Acid Red 88 from aqueous solutions. These methods, often referred to as Advanced Oxidation Processes (AOPs), include photocatalysis, sonolysis, Fenton-based processes, and hydrodynamic cavitation. mdpi.comresearchgate.netacs.org These studies aim to break down the complex dye molecule into simpler, less harmful compounds. researchgate.netresearchgate.net

Beyond remediation, research also explores novel applications for Acid Red 88. Its distinct photochemical properties have led to its use as a model compound in photocatalytic research to evaluate the efficiency of new catalysts and degradation techniques. wikipedia.orgscbt.com Furthermore, there is emerging interest in its potential use in other areas of chemical research, leveraging its unique molecular structure and reactivity. scbt.com The continuous investigation into both the management and application of Acid Red 88 underscores its dual role as a valuable industrial commodity and a subject of critical environmental and scientific inquiry.

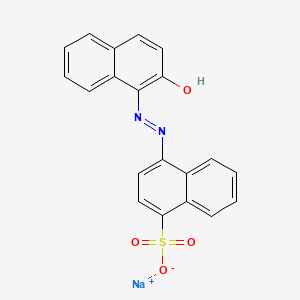

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

1658-56-6 |

|---|---|

分子式 |

C20H14N2NaO4S |

分子量 |

401.4 g/mol |

IUPAC名 |

sodium 4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26); |

InChIキー |

UTROHQYCGBSNSF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na] |

外観 |

Vivid, dark red, opaque, vitreous solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acid Red 88; 11391 Red; Red No. 506; Eniacid Fast Red A; Peony; |

製品の起源 |

United States |

Advanced Methodologies for Acid Red 88 Transformation and Remediation

Advanced Oxidation Processes (AOPs) for Acid Red 88 Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These potent oxidizing agents can non-selectively degrade a wide range of organic pollutants, including the stable azo linkage of Acid Red 88.

Photocatalytic Degradation: Catalytic Material Development and Performance

Photocatalysis is an AOP that utilizes semiconductor materials to generate electron-hole pairs upon light irradiation. analchemres.org These charge carriers interact with water and oxygen to produce reactive species that can break down organic molecules. analchemres.org

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most extensively studied photocatalysts due to their high efficiency, chemical stability, and non-toxic nature. muk.ac.irmdpi.com Studies have demonstrated the successful degradation of Acid Red 88 using these materials. For instance, TiO₂ Degussa P25, a common benchmark, consists of anatase and rutile phases and has been widely used in experiments. qut.edu.au Research has also explored immobilizing these catalysts on supports like glass plates or incorporating them into hydrogels to facilitate catalyst recovery and reuse. analchemres.orgmuk.ac.ir A study using a TiO₂-containing hydrogel achieved approximately 94% removal of AR88 under optimized conditions. analchemres.org Similarly, ZnO nanoparticles fixed on glass plates have proven effective, with one study reporting 79% removal at a neutral pH of 7. muk.ac.irmuk.ac.ir

The efficiency of these catalysts can be influenced by various factors. For example, the photocatalytic degradation of AR88 using immobilized ZnO was found to increase with higher light intensity. qut.edu.au The initial concentration of the dye also plays a crucial role, with lower concentrations generally leading to higher removal efficiency. muk.ac.ir

Iron-based composites have also emerged as effective photocatalysts. The combination of iron with materials like TiO₂ can enhance photocatalytic activity. For instance, Fe-TiO₂ has been used in conjunction with hydrodynamic cavitation to improve the degradation of AR88. acs.org Furthermore, synthetic-zeolite-based iron has been employed as a heterogeneous photo-Fenton catalyst, achieving 100% decoloration and 90% total organic carbon removal of AR88 under optimal conditions. ccsenet.org

| Catalyst System | Support/Form | Key Findings | Reference |

| TiO₂ | Hydrogel | ~94% AR88 removal under optimized conditions. | analchemres.org |

| ZnO | Fixed on glass plates | 79% AR88 removal at neutral pH. | muk.ac.irmuk.ac.ir |

| Fe-TiO₂ | - | Enhanced degradation in combination with hydrodynamic cavitation. | acs.org |

| Synthetic-zeolite-based Fe | - | 100% decoloration and 90% TOC removal with photo-Fenton process. | ccsenet.org |

Depositing noble metals like gold (Au) and silver (Ag) onto semiconductor surfaces can significantly enhance their photocatalytic activity. iwaponline.comrsc.org These metal nanoparticles act as electron sinks, effectively trapping photo-induced charge carriers and promoting interfacial charge transfer, which in turn reduces the recombination of electron-hole pairs. iwaponline.comresearchgate.net

For example, Au-TiO₂ nanoparticles have been prepared and utilized for the photocatalytic degradation of Acid Red 88. researchgate.netnih.gov The presence of gold was found to increase the photocatalytic activity compared to bare TiO₂. nih.gov Similarly, the deposition of gold on ZnO (Au-ZnO) has been shown to enhance the photodegradation of AR88 under visible light. medkoo.comiwaponline.com This enhancement is attributed to improved adsorption of the dye on the catalyst surface and the electron-trapping function of the gold nanoparticles. iwaponline.com

Silver-modified ZnO (Ag-ZnO) nanocatalysts have also demonstrated superior performance for the degradation of AR88 under visible light irradiation compared to pure ZnO. iwaponline.comresearchgate.net The enhanced activity is linked to the presence of silver on the semiconductor surface, which hinders electron-hole recombination. iwaponline.com

| Catalyst System | Noble Metal | Key Findings | Reference |

| Au-TiO₂ | Gold (Au) | Enhanced photocatalytic degradation of AR88. | researchgate.netnih.gov |

| Au-ZnO | Gold (Au) | Significant enhancement in AR88 photodegradation under visible light. | medkoo.comiwaponline.com |

| Ag-ZnO | Silver (Ag) | Higher degradation of AR88 under visible light compared to pure ZnO. | iwaponline.comresearchgate.net |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising candidates for photocatalysis. tandfonline.commdpi.com Iron-based MOFs, in particular, are effective as heterogeneous photocatalysts for generating hydroxyl radicals through Fenton-like reactions. buketov.edu.kz

Research has shown that MOFs can be used to degrade organic dyes. For example, a palladium-loaded MOF, Pd@TMU-16, was investigated for the degradation of Acid Red 88 under UV irradiation. tandfonline.comtandfonline.com The study reported complete degradation of a 10 mg/L dye concentration using 0.75 g of the catalyst. tandfonline.com The degradation followed pseudo-first-order kinetics, with hydroxyl and superoxide (B77818) radicals identified as the key reactive species. tandfonline.com The stability of the MOF was also demonstrated, with only an 18% decrease in performance after six consecutive cycles. tandfonline.com

Composites of MOFs with other materials are also being developed. For instance, Fe₃O₄/γ-Fe₂O₃@MIL-88b(Fe) and its amine-functionalized counterpart have shown high efficiency in degrading Congo Red, another azo dye, indicating their potential for AR88 degradation. buketov.edu.kz

Sonochemical and Sonophotocatalytic Degradation Mechanisms

Sonochemistry utilizes the energy of ultrasonic waves to induce chemical reactions. The collapse of cavitation bubbles generated by ultrasound creates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radicals. Sonolysis alone can degrade Acid Red 88, with studies showing that the degradation follows first-order-like kinetics. researchgate.net

The combination of sonolysis with photocatalysis, known as sonophotocatalysis, often results in a synergistic effect, leading to higher degradation rates than either process alone. researchgate.net For instance, the sonophotocatalytic degradation of AR88 using TiO₂ or Fe³⁺ as photocatalysts was found to be more effective than sonolysis or photocatalysis individually. researchgate.net A synergy index of 1.3 was calculated for TiO₂ sonophotocatalysis, while a more significant synergistic effect with an index of 2.3 was observed with Fe³⁺. researchgate.net This synergy in the presence of Fe³⁺ is likely due to the simultaneous operation of sono-Fenton and photo-Fenton reactions. researchgate.net

Electrochemical and Photoelectrochemical Decolorization Techniques

Electrochemical methods offer another avenue for the degradation of Acid Red 88. Electrocoagulation, which involves the in-situ generation of coagulants through the electrochemical dissolution of a sacrificial anode (e.g., iron or aluminum), has been studied for AR88 removal. journalofscience.orgglobaljournals.org

Combining electrochemical processes with sonolysis or photolysis can further enhance degradation efficiency. Sono-electrochemical (SE), sono-photoelectrochemical (SPE), and sono-photoelectrocatalytic (SPEC) techniques have been investigated for the decolorization of AR88. icrc.ac.iricrc.ac.ir One study found that the SPEC method, using a Ni-TiO₂ catalyst, was capable of completely decolorizing AR88 within 35 minutes, demonstrating higher efficiency than the SPE and SE techniques. icrc.ac.iricrc.ac.ir The superior performance of SPEC is attributed to the synergistic effects of sonolysis, photoelectrolysis, and the catalytic activity of Ni-TiO₂. icrc.ac.ir

Hydrodynamic and Acoustic Cavitation for Pollutant Abatement

Advanced oxidation processes (AOPs) like hydrodynamic and acoustic cavitation are effective for treating wastewater containing organic pollutants such as Acid Red 88. mdpi.com Cavitation is the formation, growth, and collapse of microbubbles in a liquid, a process that releases significant energy and generates highly reactive hydroxyl radicals (•OH) capable of degrading pollutants. mdpi.comrsc.org

Hydrodynamic cavitation (HC) is induced by the passage of a liquid through a constriction, such as an orifice or a venturi tube, which causes a decrease in pressure and the formation of cavities. mdpi.com The subsequent pressure recovery leads to the violent collapse of these cavities. mdpi.com HC is considered a promising and energy-efficient technology for large-scale wastewater treatment due to its lower operational costs and simpler reactor design compared to other AOPs. mdpi.comtechscience.com The degradation of Acid Red 88 using HC has been shown to follow first-order kinetics. researchgate.net The efficiency of HC is influenced by several factors including inlet pressure, pH, and the presence of oxidizing additives. techscience.comresearchgate.net For Acid Red 88, acidic conditions have been found to enhance the decolorization rate. rsc.org For instance, the degradation rate increases as the pH decreases from 11 to 2. rsc.org

Acoustic cavitation (AC), or sonolysis, utilizes high-frequency sound waves (typically 15 kHz to 500 MHz) to generate cavitation bubbles. euroasiajournal.org The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of reactive radicals. euroasiajournal.org While effective, the large-scale application of AC can be limited by energy efficiency and reactor construction challenges. core.ac.uk

Hybrid methods that combine cavitation with other processes often result in synergistic effects and enhanced degradation efficiency. Combining HC with hydrogen peroxide (H2O2) or Fenton's reagent (a mixture of H2O2 and an iron catalyst) can significantly increase the generation of hydroxyl radicals, leading to faster and more complete degradation of pollutants. mdpi.comirost.ir For example, a study on the degradation of Acid Red 88 using a combination of ultrasound and Fenton's reagent reported a 98.6% degradation efficiency. researchgate.net

Table 1: Comparison of Cavitation-Based Treatment for Acid Red 88 Degradation

| Treatment Method | Key Findings | Reference |

| Hydrodynamic Cavitation (HC) | Degradation follows first-order kinetics; efficiency increases with higher inlet pressure and in acidic conditions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| HC + H2O2 | Addition of H2O2 enhances the degradation of Acid Red 88. researchgate.net | researchgate.net |

| HC + Fe-TiO2 | Use of a catalyst further improves the degradation rate. researchgate.net | researchgate.net |

| Acoustic Cavitation (AC) + Fenton | Achieved 98.6% degradation of Acid Red 88. researchgate.net | researchgate.net |

| HC vs. AC | HC is reported to be more energy-efficient and provides higher degradation for equivalent power dissipation. researchgate.net | researchgate.net |

Fenton and Photo-Fenton Processes in Aqueous Solutions

The Fenton process is a widely used AOP for wastewater treatment that employs Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate highly reactive hydroxyl radicals (•OH). researchgate.net These radicals are powerful oxidizing agents that can break down complex organic molecules like Acid Red 88 into simpler, less harmful compounds. mdpi.comnih.gov The effectiveness of the Fenton process is highly dependent on the pH of the solution, with optimal conditions typically being acidic (around pH 3). researchgate.netmdpi.com

The photo-Fenton process is an enhancement of the traditional Fenton process that incorporates ultraviolet (UV) or visible light. mdpi.com The irradiation accelerates the regeneration of the ferrous iron (Fe²⁺) catalyst from ferric iron (Fe³⁺), which is produced during the reaction. This regeneration increases the rate of hydroxyl radical production, leading to a more efficient degradation of the pollutant. mdpi.com Studies have demonstrated that the photo-Fenton process is more effective than the Fenton process alone for the removal of Acid Red 88. mdpi.com For instance, under optimal conditions, a photo-Fenton process using UV-A radiation achieved significant color removal of Acid Red 88. mdpi.com The use of solar radiation as a light source in the photo-Fenton process has also been explored as a feasible and sustainable option, achieving 98.4% removal of Acid Red 88 in 25 minutes. mdpi.comresearchgate.net

The electro-Fenton method is another variation where the necessary reagents (H₂O₂ and Fe²⁺) are generated electrochemically in situ. This method has been successfully applied to the mineralization of Acid Red 88, achieving 87% removal of the initial total organic carbon (TOC) after two hours of electrolysis. nih.govyildiz.edu.tr

Heterogeneous photo-Fenton catalysts, where the iron catalyst is immobilized on a solid support like zeolite, have also been developed. ccsenet.org This approach offers the advantage of easier catalyst recovery and reuse. Using a synthetic-zeolite-based iron catalyst, 100% decoloration and 90% TOC removal of Acid Red 88 were achieved within 120 minutes under optimal conditions. ccsenet.org

Table 2: Research Findings on Fenton and Photo-Fenton Processes for Acid Red 88 Removal

Bioremediation Strategies for Acid Red 88 Decolorization and Mineralization

Fungal-Mediated Biotransformation and Enzyme Systems

Fungi, particularly white-rot fungi (WRF), are highly effective in the bioremediation of azo dyes like Acid Red 88 due to their non-specific extracellular enzymatic systems. tuiasi.ronepjol.info These fungi secrete powerful lignin-modifying enzymes, including laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), which are capable of degrading a wide range of recalcitrant organic pollutants. tuiasi.ronih.gov

The key enzymes involved in the biodegradation of Acid Red 88 by fungi include NADH-DCIP reductase and laccase, which are responsible for the initial cleavage of the azo bond and subsequent degradation of the resulting aromatic amines. researchgate.net The cytochrome P450 system, an intracellular enzyme system, can also play a role in the transformation of dye molecules. tuiasi.ronih.gov

The efficiency of fungal degradation can be influenced by various environmental factors. For instance, the decolorization performance of Achaetomium strumarium was found to be optimal at a pH of 4 and a temperature of 40°C. researchgate.net The addition of certain metal salts and phenolic compounds can also enhance the activity of ligninolytic enzymes. tuiasi.ro

Table 3: Fungal Species and Enzymes in Acid Red 88 Degradation

Bacterial Degradation Pathways and Microbial Community Dynamics

Bacteria offer a promising and often faster alternative to fungal systems for the degradation of azo dyes like Acid Red 88. researchgate.net Bacterial degradation typically occurs under anaerobic or microaerophilic conditions, where the azo bond is reductively cleaved, leading to the formation of colorless aromatic amines. researchgate.net These amines can then be further mineralized, often under aerobic conditions.

The structure of the azo dye significantly influences the composition and succession of the bacterial community involved in its degradation. mdpi.com Dyes with simpler structures, like those with benzene (B151609) rings, are generally easier to decolorize and are degraded by similar microbial communities. mdpi.com The presence of salt can also impact the degradation efficiency, with some salt-tolerant bacterial strains showing high decolorization capabilities even in saline conditions. researchgate.net

Table 4: Bacterial Consortia and Strains in Acid Red 88 Degradation

| Bacterial Strain/Consortium | Key Findings | Reference |

| Shewanella putrefaciens strain AS96 | Tolerant to high salt concentrations, capable of decolorizing Acid Red 88. | researchgate.net |

| Bacillus cereus, Pseudomonas putida, Stenotrophomonas acidaminiphilia, Pseudomonas fluorescens | Complete decolorization of 20 ppm Acid Red 88 within 24 hours. | tandfonline.com |

| Pseudomonas geniculate strain Ka38, Bacillus cereus strain 1FFF, Klebsiella variicola strain RVEV3 | Achieved high degrees of degradation and decolorization. | mdpi.com |

Biosynthesis of Nanomaterials for Enhanced Biodegradation

A novel and emerging strategy for the remediation of Acid Red 88 involves the use of nanomaterials synthesized through biological processes. This "green synthesis" approach utilizes microorganisms, such as bacteria, to produce nanoparticles with catalytic properties that can enhance the degradation of pollutants. researchgate.netdoi.org

For instance, iron-resistant bacteria have been used to synthesize magnetic iron oxide nanoparticles (FeNPs). doi.org These biosynthesized nanoparticles have shown significant potential in the decolorization of Acid Red 88. When immobilized in calcium alginate beads, these FeNPs achieved 100% decolorization of the dye within 24 hours. doi.org This is a significant improvement compared to the 72 hours required for the same level of decolorization using the FeNPs powder alone. doi.org

Similarly, copper-resistant bacterial strains have been employed to biosynthesize copper nanoparticles (CuNPs). researchgate.net A combination of these CuNPs with the bacterium Marinospirillum alkaliphilum resulted in the complete degradation of Acid Red 88 within 11 hours. researchgate.net In contrast, the bacterium alone required 24 hours to achieve the same result. researchgate.net

The use of biosynthesized nanoparticles in conjunction with microbial degradation offers several advantages. The nanoparticles can act as catalysts, accelerating the breakdown of the dye molecules. Furthermore, the degradation products resulting from these processes have been shown to have low toxicity, making this a more environmentally friendly approach. researchgate.netdoi.org

Photocatalytic degradation using nanomaterials is another area of active research. Noble metals like silver and gold deposited on semiconductor nanoparticles such as zinc oxide (ZnO) have been shown to enhance the photocatalytic degradation of Acid Red 88 under visible light. nih.goviwaponline.comiwaponline.com The metal nanoparticles act as electron sinks, promoting the generation of reactive oxygen species that degrade the dye. nih.goviwaponline.com

Table 5: Biosynthesized Nanomaterials for Acid Red 88 Degradation

Adsorption-Based Removal of Acid Red 88 from Aqueous Matrices

Adsorption is a widely used and effective method for removing dyes like Acid Red 88 from aqueous solutions. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of low-cost and readily available materials have been investigated as potential adsorbents for Acid Red 88.

The efficiency of the adsorption process is influenced by several factors, including the pH of the solution, the initial dye concentration, the adsorbent dosage, and the contact time. researchgate.netehemj.com For the anionic dye Acid Red 88, adsorption is generally more favorable under acidic conditions (typically pH 2-4.5). researchgate.netehemj.comnih.gov At low pH, the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction with the negatively charged dye molecules. nih.gov

The adsorption capacity, which is the amount of dye adsorbed per unit mass of the adsorbent, is a key parameter for evaluating the performance of an adsorbent. Various adsorbent materials have been tested for the removal of Acid Red 88, with some showing very high adsorption capacities.

The equilibrium of the adsorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which provide insights into the nature of the adsorption. ehemj.comdeswater.commdpi.com The kinetics of adsorption, which describe the rate at which the dye is removed, are often analyzed using models like the pseudo-second-order model. nih.govmdpi.com

Table 6: Adsorbent Materials for Acid Red 88 Removal

Development and Optimization of Novel Adsorbent Materials

The quest for highly efficient and economically viable adsorbents has driven research into a variety of materials. The focus has been on materials with high surface area, favorable surface chemistry, and easy separation from treated water.

Bio-based and Waste-Derived Adsorbents

A sustainable approach to wastewater treatment involves utilizing readily available and low-cost bio-based materials and agricultural waste as precursors for adsorbents. These materials are attractive due to their biodegradability and abundance.

Chitosan-Based Adsorbents: Chitosan (B1678972), a biopolymer derived from chitin, has been extensively studied for dye removal. A zeolite crosslinked chitosan (ZL–CH) hydrogel demonstrated a remarkable maximum adsorption capacity of 332.48 mg/g for AR88, reaching equilibrium in just one minute. mdpi.com The hydrogel structure, formed under acidic conditions (pH 2.0), facilitates the diffusion and trapping of dye molecules. mdpi.com Another modification, phosphorylated chitosan (P-CS) synthesized via a hydrothermal method, also showed significant potential with a maximum adsorption capacity of 230 mg/g. nih.gov

Plant-Based Adsorbents: Various plant-derived materials have proven effective. The hull of Iranian golden Sesamum indicum seeds achieved a 98.2% removal efficiency for AR88 under optimal conditions. semanticscholar.orgehemj.com The process was best described by the Langmuir isotherm model, with an adsorption capacity of 25 mg/g. semanticscholar.orgehemj.com Similarly, dried Lemna minor (duckweed) biomass removed 98% of AR88 at an optimal pH of 3. researchgate.netjournalbinet.com The aquatic fern Azolla filiculoides has also been investigated, showing that dye removal increases with contact time and temperature, with the Langmuir isotherm providing the best fit for the equilibrium data. omicsonline.orgresearchgate.net Activated carbon produced from pomelo peels has also been utilized for AR88 removal. mdpi.com

Table 1: Performance of Bio-based and Waste-Derived Adsorbents for Acid Red 88 Removal

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Removal Efficiency (%) | Source |

|---|---|---|---|---|

| Zeolite/Chitosan Hydrogel | 332.48 | 2.0 | - | mdpi.com |

| Phosphorylated Chitosan | 230 | - | - | nih.gov |

| Sesamum indicum Seed Hull | 25 | 4.5 | 98.2 | semanticscholar.orgehemj.com |

| Lemna minor | - | 3.0 | 98 | researchgate.netjournalbinet.com |

| Azolla filiculoides | 26.17 (at 50°C) | Acidic | >98 | omicsonline.orgresearchgate.net |

| Kaolinite Clay | 4.38 | 2.0 | 89.7 | researchgate.net |

Polymer-Based and Composite Adsorbents

Combining polymers with other materials to form composites can enhance adsorption capabilities by improving surface area, mechanical stability, and functional groups.

Polyaniline Composites: A polyaniline-CuCl2 composite was able to remove over 95% of AR88 within 55 minutes. orientjchem.org The adsorption process was influenced by adsorbent dosage and the initial dye concentration. orientjchem.org

Hydrogel Composites: A magnetic graphene oxide/cationic hydrogel nanocomposite (MGO–CH) demonstrated an exceptionally high maximum adsorption capacity of 3476.7 mg/g. rsc.org The composite's positive surface charge over a wide pH range (3.0-10.5) facilitates the adsorption of the anionic dye. rsc.org

Zeolite Composites: In addition to the chitosan-zeolite hydrogel, nanocomposites of MgFe2O4-chitosan-ZSM-5 zeolite and NiFe2O4-chitosan-ZSM-5 zeolite have been synthesized. These materials showed maximum adsorption capacities of 55.55 mg/g and 41.66 mg/g, respectively, for a similar acid red dye. x-mol.net

Nanomaterial Adsorbents and Magnetic Separations

Nanomaterials offer a high surface-area-to-volume ratio, leading to enhanced adsorption sites. The integration of magnetic properties allows for easy and efficient separation of the adsorbent from the aqueous solution using an external magnetic field.

Magnetic Ferrite (B1171679) Nanoparticles: Various spinel ferrite nanoparticles have been employed for AR88 removal. Magnetic ZnFe2O4 nanoparticles, synthesized by a microwave-assisted hydrothermal method, were effective adsorbents. nih.gov Similarly, copper ferrite (CuFe2O4) nanoparticles synthesized via a combustion method achieved a very high sorptive capacity of 452.49 mg/g at an optimal pH of 2. nih.gov

Iron Oxide Nanoparticles: Synthesized Fe3O4 magnetic nanoparticles (MNPs), used in conjunction with a magnetic ionic liquid (1-butyl-3-methylimidazolium tetrachloroferrate), achieved rapid and quantitative removal (≈95%) of AR88. researchgate.netdeswater.com The optimal conditions were found to be a pH of 3 and a contact time of just 2 minutes. researchgate.netdeswater.com

Nanocomposites: A ZnO/ZnMn2O4 nanocomposite prepared by a hydrothermal method has been studied for AR88 adsorption. pjoes.com The process was found to be spontaneous and exothermic. pjoes.com Magnetic graphene oxide dispersed on a cationic hydrogel matrix also proved to be a highly effective adsorbent with excellent reusability. rsc.org

Adsorption Isotherms, Kinetics, and Thermodynamic Characterization

To understand and optimize the adsorption process, it is crucial to study the equilibrium (isotherms), rate (kinetics), and energetic changes (thermodynamics) involved.

Adsorption Isotherms: Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium.

The Langmuir model , which assumes monolayer adsorption on a homogeneous surface, was found to best fit the experimental data for adsorbents like Azolla filiculoides, Sesamum indicum hull, phosphorylated chitosan, and copper ferrite nanoparticles. nih.govsemanticscholar.orgehemj.comomicsonline.orgnih.gov

The Freundlich model , which describes multilayer adsorption on a heterogeneous surface, was more suitable for zeolite/chitosan hydrogel and ZnO/ZnMn2O4 nanocomposite. mdpi.compjoes.com

The Sips model , a combination of the Langmuir and Freundlich models, provided the best fit for the magnetic graphene oxide/cationic hydrogel nanocomposite. rsc.org

Adsorption Kinetics: Kinetic models are used to determine the rate-controlling step of the adsorption process.

The pseudo-second-order model was predominantly found to best describe the adsorption kinetics for a wide range of adsorbents, including Azolla filiculoides, zeolite/chitosan hydrogel, phosphorylated chitosan, copper ferrite nanoparticles, and ZnO/ZnMn2O4 nanocomposite. mdpi.comnih.govomicsonline.orgresearchgate.netnih.govpjoes.com This suggests that chemisorption, involving valence forces through the sharing or exchange of electrons, is the rate-limiting step.

Thermodynamic Characterization: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insights into the spontaneity and nature of the adsorption process.

For the adsorption of AR88 onto a ZnO/ZnMn2O4 nanocomposite and copper ferrite nanoparticles, the negative values of ΔG° indicated a spontaneous process, while the negative ΔH° values confirmed the exothermic nature of the adsorption. nih.govpjoes.com

Conversely, the adsorption onto Azolla filiculoides was found to be endothermic, as indicated by the increase in adsorption capacity with temperature. omicsonline.org

The adsorption onto Fe3O4 nanoparticles was also found to be an exothermic process. deswater.com

Table 2: Isotherm and Kinetic Models for Acid Red 88 Adsorption

| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Source |

|---|---|---|---|

| Zeolite/Chitosan Hydrogel | Freundlich | Pseudo-second-order | mdpi.com |

| Polyaniline-CuCl2 Composite | - | - | orientjchem.org |

| Azolla filiculoides | Langmuir | Pseudo-second-order | omicsonline.orgresearchgate.net |

| ZnO/ZnMn2O4 Nanocomposite | Freundlich | Pseudo-second-order | pjoes.com |

| Sesamum indicum Seed Hull | Langmuir | - | semanticscholar.orgehemj.com |

| Copper Ferrite Nanoparticles | Langmuir | Pseudo-second-order | nih.gov |

| Phosphorylated Chitosan | Langmuir | Pseudo-second-order | nih.gov |

| Magnetic Graphene Oxide/Cationic Hydrogel | Sips | Pseudo-second-order | rsc.org |

Desorption, Regeneration, and Reusability of Adsorbent Systems

The economic feasibility of an adsorption process is significantly enhanced if the adsorbent can be regenerated and reused for multiple cycles. This requires an effective desorption process to remove the adsorbed dye and restore the adsorbent's capacity.

Desorption Agents: The choice of eluent for desorption is critical. For anionic dyes like AR88, alkaline solutions are often effective.

Sodium hydroxide (B78521) (NaOH) has been successfully used as a desorbing agent for several adsorbents. For the zeolite/chitosan hydrogel, a 0.01 M NaOH solution achieved a desorption efficiency of about 93.8%. mdpi.com Similarly, for the polyaniline-CuCl2 composite, increasing the NaOH concentration from 0.025 to 0.1 N increased the desorption efficiency from 91% to 96%. orientjchem.org This suggests that an ion exchange mechanism is involved in the adsorption process. orientjchem.org

Reusability: The ability of an adsorbent to maintain its performance over several adsorption-desorption cycles is a key measure of its practical applicability.

The zeolite/chitosan hydrogel demonstrated good reusability for up to three cycles. mdpi.com

The magnetic graphene oxide/cationic hydrogel nanocomposite (MGO–CH) showed excellent regeneration, with the adsorption capacity remaining above 95% of the fresh adsorbent from the second to the fifth cycle at a low initial AR88 concentration. rsc.org

Calcined alunite (B1170652) was found to be reusable for four cycles. researchgate.net

Cypress-sawdust-based activated carbon also showed good reusability after regeneration. deswater.com

The development of these advanced adsorbent materials, coupled with a thorough understanding of their adsorption mechanisms, provides a strong foundation for designing efficient and sustainable systems for the remediation of water contaminated with Acid Red 88.

Mechanistic and Pathway Elucidation of Acid Red 88 Chemical Transformations

Identification of Degradation Intermediates and Final Products

The breakdown of Acid Red 88 results in the formation of several intermediate and final products, which have been identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Electrospray Mass Spectrometry (ESMS). researchgate.netresearchgate.net The specific intermediates formed depend on the degradation method employed.

For instance, in fungal degradation by Achaetomium strumarium, GC-MS analysis revealed the presence of three main intermediates: naphthalen-2-ol, sodium naphthalene-1-sulfonate, and 1,4-dihydronaphthalene (B28168). researchgate.net Sonochemical degradation has been shown to produce mono- and di-hydroxylated products of the parent dye as primary intermediates. researchgate.net In processes like the electro-Fenton method, a more extensive breakdown is observed, leading to the formation of aromatic intermediates, short-chain carboxylic acids, and inorganic ions. nih.gov

The ultimate goal of degradation is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions like sulfate (B86663) and nitrate. Total Organic Carbon (TOC) analysis is often used to quantify the extent of mineralization. researchgate.netnih.govnih.gov For example, a two-hour electro-Fenton treatment was able to remove 87% of the initial TOC of an Acid Red 88 solution. nih.gov

Identified Degradation Intermediates of Acid Red 88

| Degradation Method | Identified Intermediates | Reference |

|---|---|---|

| Fungal Degradation (Achaetomium strumarium) | naphthalen-2-ol, sodium naphthalene-1-sulfonate, 1,4-dihydronaphthalene | researchgate.net |

| Sonolysis | Mono- and di-hydroxylated products of AR88 | researchgate.net |

Proposed Reaction Pathways and Molecular Transformation Mechanisms

The degradation of Acid Red 88 typically proceeds through a multi-step reaction pathway. The initial and most critical step is the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. researchgate.netmst.dk Once the azo linkage is broken, the resulting aromatic amines are generally less colored but can still be environmentally problematic. These primary intermediates then undergo further oxidation and ring-opening reactions, leading to the formation of smaller, aliphatic molecules and eventually complete mineralization.

In fungal degradation, enzymes such as NADH-DCIP reductase and laccase play a significant role in the asymmetric cleavage of the azo bond, as well as subsequent dehydroxylation and desulfonation reactions. researchgate.net

In advanced oxidation processes, the reaction pathways are primarily driven by highly reactive radical species. For example, in photocatalytic degradation using TiO2, the process is initiated by the generation of electron-hole pairs on the catalyst surface upon UV irradiation. These charge carriers then react with water and oxygen to produce hydroxyl and superoxide (B77818) radicals, which attack the dye molecule. tandfonline.comunlv.edu

A proposed pathway for the electro-Fenton degradation of Acid Red 88 involves the initial attack of hydroxyl radicals on the aromatic rings, leading to hydroxylation. This is followed by the cleavage of the azo bond, generating aromatic amines. These amines are further oxidized, leading to the opening of the aromatic rings and the formation of short-chain carboxylic acids such as formic acid, acetic acid, and oxalic acid. These carboxylic acids are then ultimately mineralized to CO2 and H2O. nih.gov

Investigation of Radical Species Generation and Their Roles in Degradation

Radical species are the primary drivers of degradation in most advanced oxidation processes. The most prominent among these is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. unlv.edusciengine.comresearchgate.net Hydroxyl radicals can be generated through various methods, including photocatalysis, Fenton and photo-Fenton reactions, and sonolysis. researchgate.netnih.govtandfonline.com

In photocatalytic systems, such as those using Pd@TMU-16 or TiO2, the degradation mechanism involves both hydroxyl (•OH) and superoxide radicals (•O₂⁻). tandfonline.com Similarly, in dielectric barrier discharge systems, the hydroxyl radical is the major reactive species responsible for the degradation of AR88. sciengine.comresearchgate.net

The efficiency of degradation is often directly related to the concentration of generated radicals. For instance, in sonolysis, the dissociation of water molecules under extreme temperature and pressure conditions created by acoustic cavitation leads to the formation of •OH and H• radicals. acs.org The addition of hydrogen peroxide (H₂O₂) can enhance the generation of hydroxyl radicals, thereby increasing the degradation rate. acs.orgirost.ir

The role of specific radicals can be investigated using radical scavengers. For example, the addition of ethanol, a scavenger for both hydroxyl and sulfate radicals, can help elucidate the dominant reactive species in a particular system. acs.org

Structural Alterations and Cleavage of Azo Linkages

The primary structural alteration during the initial stage of Acid Red 88 degradation is the cleavage of the azo bond (-N=N-). This bond is the chromophore responsible for the dye's color, and its cleavage leads to decolorization. researchgate.netmst.dk The azo linkage can be cleaved through reductive or oxidative pathways.

In anaerobic biological degradation, the azo linkage is typically reduced by enzymes like azoreductase, leading to the formation of two aromatic amines. mst.dk This reductive cleavage is a key step in the detoxification of azo dyes by various microorganisms.

In oxidative degradation processes, the azo bond is attacked by radical species like •OH. This can lead to the formation of hydroxylated intermediates before the bond is broken. researchgate.net The cleavage of the azo bond results in the formation of separate aromatic compounds derived from the original naphthalene (B1677914) and benzene (B151609) rings of the Acid Red 88 molecule.

Spectroscopic techniques such as UV-Vis spectroscopy are commonly used to monitor the decolorization process by observing the disappearance of the characteristic absorption peak of the azo bond. researchgate.net Further structural changes, such as the opening of aromatic rings and the formation of smaller organic acids, are confirmed by techniques like FTIR, HPLC, and GC-MS. researchgate.net

The crystal structure of azoreductase AzrC in complex with Acid Red 88 has provided insights into the binding and catalytic mechanism at a molecular level. The orientation of the dye within the enzyme's active site positions the azo bond for efficient reduction by FMN (flavin mononucleotide). rcsb.org

Advanced Analytical and Spectroscopic Techniques for Acid Red 88 Research

Spectrophotometric and Chromatographic Methods for Quantification and Separation

Spectrophotometric and chromatographic techniques are fundamental in the analysis of Acid Red 88, primarily for its quantification and separation from various matrices.

UV-Visible Spectrophotometry is a primary tool for quantifying Acid Red 88 in aqueous solutions. The concentration of the dye is determined by measuring its absorbance at its maximum wavelength (λmax), which is approximately 505 nm. mdpi.compopulation-protection.eu This method is widely used to monitor the progress of degradation and decolorization processes in research studies. researchgate.netglobaljournals.org For instance, in studies involving Fenton-based processes, the removal percentage of Acid Red 88 is calculated by monitoring the change in absorbance at this wavelength over time. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of Acid Red 88 and its degradation byproducts. researchgate.netnih.gov HPLC methods, often coupled with UV-Vis or photodiode array (PDA) detectors, provide high resolution and sensitivity. frontiersin.orgnih.gov An ion-interaction HPLC method has been developed for the rapid separation and determination of several sulphonated azo dyes, including Acid Red 88, using a reversed-phase column and spectrophotometric detection at 460 nm. nih.govnajah.edu This technique allows for the analysis of complex mixtures and the tracking of individual components during degradation processes. nih.gov The combination of HPLC with other detectors like mass spectrometry further enhances its analytical capabilities. nih.gov

Interactive Table: Chromatographic Conditions for Acid Red 88 Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Stationary Phase | RP-ODS | Reversed-phase column |

| Mobile Phase | Acetonitrile-phosphate buffer (27:73, v/v) with 2.4 mM butylamine | Acetonitrile-phosphoric acid gradient |

| pH | 6.7 | Not specified |

| Detection | Spectrophotometric at 460 nm | Diode array detection |

| Application | Quantification in water samples | Separation from other dyes |

This table summarizes typical parameters used in HPLC methods for the analysis of Acid Red 88, as described in the literature. nih.govnajah.edu

Mass Spectrometry for Metabolite Identification and Pathway Mapping

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is indispensable for identifying the intermediate metabolites formed during the degradation of Acid Red 88. researchgate.netnih.gov This information is crucial for elucidating the degradation pathways.

In studies on the photocatalytic degradation of Acid Red 88, GC-MS analysis has been used to identify degradation products. researchgate.netnih.gov For example, the degradation of Acid Red 88 by the fungus Achaetomium strumarium led to the identification of intermediates such as naphthalen-2-ol, sodium naphthalene-1-sulfonate, and 1,4-dihydronaphthalene (B28168) through GC-MS analysis. researchgate.net Similarly, the sonochemical degradation of Acid Red 88 has been studied, and MS was used to identify intermediates, suggesting pathways that involve the cleavage of the azo bond and subsequent hydroxylation and oxidation reactions. researchgate.net

LC-MS and LC-MS/MS are also powerful tools for the analysis of azo dyes and their metabolites, offering high sensitivity and structural information. nih.gov High-resolution mass spectrometry (HRMS), such as that available with Orbitrap mass analyzers, allows for the accurate mass determination of metabolites, which greatly aids in their identification. researchgate.net

Interactive Table: Identified Metabolites of Acid Red 88 Degradation

| Degradation Method | Identified Metabolites | Analytical Technique | Reference |

| Fungal Degradation | naphthalen-2-ol, sodium naphthalene-1-sulfonate, 1,4-dihydronaphthalene | GC-MS | researchgate.net |

| Sonochemical Degradation | hydroxyl amino naphthol, 4-aminonaphthalene sulphonic acid | MS | researchgate.net |

| Electro-Fenton | Aromatic intermediates, short-chain carboxylic acids | Not specified | nih.gov |

This table presents some of the identified intermediate products from the degradation of Acid Red 88 using different methods.

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis and Functional Group Changes

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy are vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups present in Acid Red 88 and its degradation products. acs.orgmdpi.comresearchgate.netwhiterose.ac.uk

FTIR spectroscopy is used to identify the functional groups present in the dye molecule and to track changes in these groups during degradation. nih.gov The disappearance or alteration of characteristic peaks, such as those corresponding to the azo bond (-N=N-), sulfonic groups (-SO3H), and aromatic rings, can confirm the breakdown of the dye structure. researchgate.netnih.gov For instance, in the myco-transformation of Acid Red 88, FTIR analysis is used to compare the spectra of the untreated dye with the metabolites, revealing the structural changes that have occurred. researchgate.net

Raman spectroscopy offers complementary information to FTIR. acs.org It is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the carbon skeleton and the azo linkage. researchgate.net Studies have shown that the Raman spectra of Acid Red 88 change significantly after treatment, with shifts in peaks indicating the cleavage of the azo bond and the formation of new products. researchgate.net

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) for Material Characterization in Remediation Studies

In the context of Acid Red 88 remediation, X-ray Diffraction (XRD) and Electron Microscopy (Scanning Electron Microscopy - SEM; Transmission Electron Microscopy - TEM) are crucial for characterizing the materials used as catalysts or adsorbents.

XRD is used to determine the crystalline structure and phase composition of materials. researchgate.netpjoes.com For example, in studies using zinc oxide (ZnO) nanoparticles for the photocatalytic degradation of Acid Red 88, XRD is employed to confirm the crystal structure of the synthesized nanoparticles. researchgate.netresearchgate.net This information is vital as the photocatalytic activity of a material can be highly dependent on its crystalline phase.

SEM provides information about the surface morphology and topography of materials. researchgate.netsemanticscholar.org In remediation studies, SEM is used to visualize the surface of adsorbents or catalysts before and after the treatment process. researchgate.netsemanticscholar.org For instance, SEM images can show the loading of dye molecules onto the surface of an adsorbent. semanticscholar.org

TEM offers higher resolution imaging than SEM and is used to investigate the size, shape, and internal structure of nanomaterials used in remediation. researcher.life

Interactive Table: Material Characterization Techniques in Acid Red 88 Remediation

| Technique | Information Provided | Application Example | Reference |

| XRD | Crystalline structure, phase composition | Confirming the crystal structure of ZnO nanoparticles | researchgate.netresearchgate.net |

| SEM | Surface morphology, topography | Visualizing dye adsorption on an adsorbent surface | researchgate.netsemanticscholar.org |

| TEM | Nanoparticle size, shape, internal structure | Characterizing GaN thin films used in remediation | aip.org |

This table highlights the use of XRD, SEM, and TEM in the characterization of materials for Acid Red 88 removal.

Electrochemical Characterization of Reactive Systems and Materials

Electrochemical techniques are employed to study the redox behavior of Acid Red 88 and to characterize the electrochemical processes used for its degradation, such as the electro-Fenton method. nih.gov These methods can also be used to characterize the properties of electrode materials. usm.my

Cyclic Voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of chemical species. In the context of Acid Red 88, CV can be used to study its oxidation and reduction potentials, providing insights into its electrochemical degradation mechanisms.

Electrochemical methods are also central to advanced oxidation processes like the electro-Fenton method, where hydroxyl radicals are generated electrochemically to degrade the dye. nih.gov The efficiency of such systems is evaluated by monitoring the removal of the dye and its total organic carbon (TOC) content over time. nih.gov Furthermore, electrochemical techniques are used to characterize the electrodes themselves, which is crucial for optimizing the performance of electrochemical degradation systems. usm.my

Theoretical and Computational Chemistry Approaches to Acid Red 88 Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Acid Red 88. These calculations provide a fundamental understanding of the dye's properties and its interactions with other chemical species.

The electronic properties of Acid Red 88 are central to its color and reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor in determining the molecule's stability and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption, which is characteristic of colored compounds like azo dyes.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Acid Red 88, the MEP map would likely show negative potential around the sulfonate group and the phenolic oxygen, indicating sites susceptible to electrophilic attack. Conversely, regions with positive potential would indicate sites prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Azo Dye (Analogous to Acid Red 88) using DFT

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data presented is representative of a typical azo dye and is for illustrative purposes. Specific values for Acid Red 88 would require dedicated DFT calculations.

Molecular Dynamics Simulations of Interfacial Adsorption Phenomena

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of Acid Red 88 at interfaces, which is crucial for understanding its adsorption onto various materials and its interaction with biological systems. These simulations model the movement of atoms and molecules over time, providing insights into intermolecular forces and conformational changes.

One area of interest is the interaction of Acid Red 88 with enzymes involved in its biodegradation. MD simulations have been employed to study the binding of Acid Red 88 to the active site of azoreductase enzymes. These simulations can reveal the key amino acid residues involved in the binding process and the nature of the interactions, such as hydrogen bonding and hydrophobic interactions. Such studies have shown that hydrophobic azo dyes like Acid Red 88 can bind tightly to the active site of these enzymes.

The adsorption of azo dyes onto solid surfaces, such as activated carbon or mineral oxides, is another important area where MD simulations can provide valuable information. These simulations can model the orientation of the dye molecule on the surface and calculate the binding energy, helping to elucidate the adsorption mechanism. For instance, MD simulations of other azo dyes on graphene surfaces have highlighted the significance of π-π stacking interactions between the aromatic rings of the dye and the graphene sheet in the adsorption process.

The interaction of Acid Red 88 with surfactants in solution can also be investigated using MD simulations. These simulations can model the formation of dye-surfactant aggregates and provide insights into the forces driving this association, such as electrostatic and hydrophobic interactions.

Table 2: Key Parameters Obtained from MD Simulations of Dye Adsorption

| Parameter | Description |

| Binding Free Energy | The energy change upon binding of the dye to a surface or molecule. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the dye over time, indicating conformational stability. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. |

| Interaction Energy | The energy of interaction between the dye and its surrounding environment (e.g., solvent, surface). |

Mechanistic Modeling of Degradation Pathways and Energy Barriers

Understanding the degradation pathways of Acid Red 88 is essential for developing effective wastewater treatment technologies. While experimental studies can identify the intermediate and final products of degradation, mechanistic modeling using computational methods can provide a detailed picture of the reaction steps and the associated energy barriers.

The degradation of Acid Red 88 often proceeds through the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color. This can be initiated by various means, including enzymatic action, photocatalysis, or advanced oxidation processes involving reactive species like hydroxyl radicals (•OH).

Experimental studies on the photocatalytic degradation of Acid Red 88 have identified several intermediate products, including hydroxyamino naphthol and 4-aminonaphthalene sulfonic acid. This suggests that the degradation is initiated by the attack of hydroxyl radicals on the aromatic rings of the dye molecule. Similarly, biodegradation studies have proposed pathways involving the initial reduction of the azo bond, leading to the formation of aromatic amines.

Computational modeling, particularly using DFT, can be used to investigate the reaction mechanisms of these degradation processes. By calculating the potential energy surface for the reaction, it is possible to identify the transition states and determine the activation energy for each step. This information is crucial for understanding the kinetics of the degradation process and for identifying the rate-limiting steps. Although specific computational studies on the energy barriers for Acid Red 88 degradation are not widely available, the methodology has been successfully applied to other azo dyes.

Table 3: Experimentally Identified Intermediates in the Degradation of Acid Red 88

| Degradation Method | Identified Intermediates |

| Photocatalysis | Hydroxyamino naphthol, 4-aminonaphthalene sulfonic acid |

| Biodegradation | (Z)-1-hydrazono-1,8a-dihydronaphthalen-2(4aH)-one, Sodium naphthalene-1-sulfonate |

Spectroscopic Property Prediction and Correlation Studies

Computational methods play a significant role in predicting and interpreting the spectroscopic properties of Acid Red 88. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules.

By performing TD-DFT calculations, it is possible to predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions of Acid Red 88. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational methodology and to gain a deeper understanding of the electronic transitions responsible for the dye's color. The primary absorption band in the visible region for azo dyes like Acid Red 88 typically corresponds to a π→π* transition involving the delocalized electron system of the aromatic rings and the azo group.

Correlation studies between theoretical and experimental spectra are essential for refining the computational models. Discrepancies between the predicted and measured spectra can often be attributed to factors such as solvent effects, which can be accounted for in the calculations using implicit or explicit solvent models.

While specific TD-DFT studies dedicated to Acid Red 88 are not extensively reported in the literature, the methodology is well-established for other azo dyes. Such studies have shown that TD-DFT can provide accurate predictions of their UV-Vis spectra, aiding in the interpretation of experimental data and the design of new dyes with specific color properties.

Table 4: Comparison of Experimental and Theoretical Spectroscopic Data for a Generic Azo Dye

| Parameter | Experimental Value (nm) | Theoretical Value (nm) |

| λmax | 505 | 490 |

Note: The theoretical value is a representative result from a TD-DFT calculation and may vary depending on the level of theory and basis set used.

Environmental Implications and Regulatory Science Pertaining to Acid Red 88

Environmental Fate and Transport Dynamics in Aquatic and Terrestrial Systems

The environmental fate of Acid Red 88 is largely determined by its high solubility in water and its interaction with solid matrices such as soil and sediment. In aquatic systems, Acid Red 88 is relatively persistent under aerobic conditions due to its complex aromatic structure. Its transport is primarily governed by advection and dispersion in water bodies.

In terrestrial systems, the mobility of Acid Red 88 is influenced by the physicochemical properties of the soil, such as pH, organic matter content, and clay mineralogy. Studies have shown that the adsorption of Acid Red 88 to soil particles can retard its movement through the soil profile, thereby reducing the risk of groundwater contamination. The adsorption process is often pH-dependent, with greater adsorption occurring under acidic conditions.

The degradation of Acid Red 88 in the environment can occur through both abiotic and biotic pathways. Abiotic degradation can be initiated by processes such as photolysis, although this is generally slow. Biotic degradation, particularly under anaerobic conditions, is a more significant pathway for the breakdown of Acid Red 88. Microorganisms can cleave the azo bond, leading to the formation of aromatic amines.

Table 1: Adsorption Parameters for Acid Red 88 on Different Adsorbents

| Adsorbent Material | Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Activated Carbon | 158.7 | |

| Chitosan (B1678972) | 98.5 | |

| Kaolinite Clay | 25.3 | |

| Bentonite Clay | 42.1 |

Ecotoxicological Implications of Transformation Products and Their Mitigation

The primary concern with the degradation of Acid Red 88 is the formation of potentially toxic and carcinogenic transformation products, most notably aromatic amines. The reductive cleavage of the azo bond in Acid Red 88 results in the formation of aniline (B41778) and 4-amino-1-naphthalenesulfonic acid. Aniline, in particular, is a known toxicant and a suspected human carcinogen.

The ecotoxicity of these transformation products can be significantly higher than that of the parent dye molecule. These byproducts can have adverse effects on various aquatic organisms, including algae, invertebrates, and fish, potentially disrupting ecosystem balance.

Mitigation of the ecotoxicological risks associated with Acid Red 88 transformation products involves the implementation of effective wastewater treatment technologies. Advanced oxidation processes (AOPs), such as ozonation, Fenton, and photo-Fenton processes, have been shown to be effective in completely mineralizing Acid Red 88 and its aromatic amine byproducts to less harmful substances like carbon dioxide, water, and inorganic ions.

Table 2: Major Transformation Products of Acid Red 88 and Their Associated Risks

| Transformation Product | Chemical Formula | Associated Risks |

|---|---|---|

| Aniline | C6H7N | Toxicity, Suspected Carcinogen |

| 4-amino-1-naphthalenesulfonic acid | C10H9NO3S | Potential for environmental persistence |

Regulatory Science and Assessment Frameworks for Azo Dyes in Wastewater Discharge

Regulatory agencies worldwide have established frameworks to control the discharge of azo dyes and their byproducts into the environment. These regulations often include permissible limits for color, chemical oxygen demand (COD), and specific toxic compounds in industrial effluents. For instance, the European Union has regulations concerning the marketing and use of certain azo dyes that can release carcinogenic aromatic amines.

Environmental risk assessment frameworks for azo dyes like Acid Red 88 typically involve a tiered approach. This includes an initial screening based on production volume and use patterns, followed by a more detailed assessment of the dye's physicochemical properties, environmental fate, and ecotoxicity. The goal is to determine the potential for environmental exposure and the associated risks to ecosystems and human health.

Monitoring of wastewater discharges from industries using Acid Red 88 is crucial for ensuring compliance with these regulations. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to detect and quantify the parent dye and its transformation products in environmental samples.

Sustainable Chemical Engineering Principles for Dye Effluent Management

The principles of sustainable chemical engineering and green chemistry are increasingly being applied to the management of dye-containing effluents. The focus is on developing and implementing technologies that are not only effective in removing dyes but are also environmentally benign and economically viable.

Several sustainable approaches for the treatment of Acid Red 88-containing wastewater have been explored. These include:

Bioremediation: Utilizing microorganisms, such as bacteria and fungi, to degrade the dye in bioreactors. This is often a cost-effective and environmentally friendly approach.

Phytoremediation: Using plants to absorb and accumulate or degrade dyes from contaminated water and soil.

Advanced Oxidation Processes (AOPs): As mentioned earlier, AOPs are highly effective in destroying the complex structure of Acid Red 88. Research is ongoing to improve the energy efficiency and reduce the cost of these processes.

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can effectively remove dyes from wastewater, allowing for the potential recovery and reuse of water.

Adsorption: The use of low-cost and renewable adsorbents, such as agricultural waste and natural polymers, is a sustainable alternative to conventional adsorbents like activated carbon.

The integration of these sustainable technologies into industrial wastewater management plans can significantly reduce the environmental footprint of the textile and other dye-utilizing industries.

Emerging Research Areas and Novel Applications of Acid Red 88 Non Biological/clinical

Investigation of Acid Red 88 in Dye-Sensitized Solar Cell (DSSC) Architectures

The quest for cost-effective renewable energy technologies has led to significant research into Dye-Sensitized Solar Cells (DSSCs), a type of thin-film solar cell. The efficiency of a DSSC is heavily reliant on the photosensitizer's ability to absorb light and inject electrons into a semiconductor layer. While ruthenium-based dyes have been a benchmark, their high cost has driven research towards alternative organic dyes like Acid Red 88.

Recent studies have explored the use of Acid Red 88, particularly when integrated into a composite material, as a photosensitizer. In one such study, a composite of Acid Red 88 with polyaniline (PAni) was used as a photosensitizer on a Titanium dioxide (TiO₂) layer. The resulting DSSC demonstrated a photoconversion efficiency of approximately 1.58%. cinz.nz This performance, while lower than that of standard N719 dye, is notable because the photovoltaic performance was observed to be almost the same under light irradiation, suggesting similar electron transition levels from the dye's lowest unoccupied molecular orbital (LUMO) to the TiO₂ conduction band. cinz.nz This research indicates that AR88, when appropriately incorporated into a DSSC architecture, can function as a viable, low-cost photosensitizer.

Table 1: Photovoltaic Performance of a DSSC Using an Acid Red 88-Based Photosensitizer

| Photosensitizer | Photoconversion Efficiency (η) |

| AR88/Polyaniline/HCl | ~1.58% |

This table summarizes the performance of a dye-sensitized solar cell using a composite containing Acid Red 88 as the photosensitizing agent.

Electrochemical Applications Beyond Remediation (e.g., Energy Storage Material Components)

While a significant body of research focuses on the electrochemical degradation of Acid Red 88 for water treatment, a new frontier of research is emerging that explores the potential of its core azo structure for energy storage applications. The reversible redox chemistry of the azo group (–N=N–) makes it a promising candidate for use in sustainable battery technologies. pnas.orgnih.gov

Research into the broader family of azo compounds has demonstrated their potential as high-performance organic electrode materials for alkali-ion batteries, including lithium-ion (LIBs) and sodium-ion (SIBs) batteries. pnas.orgumd.edu The azo group can function as the active site, reversibly reacting with lithium or sodium ions during the charge and discharge cycles. pnas.org For example, a model azo compound, azobenzene-4,4′-dicarboxylic acid lithium salt, has shown exceptional cycling stability and high-rate capability in both Li-ion and Na-ion battery configurations. pnas.org Another study on azobenzene-based molecules for aqueous redox flow batteries (RFBs) highlighted the ability to chemically tailor the molecules for high solubility and stability, achieving a capacity retention of 99.95% per cycle over 500 cycles. nih.gov

Although research has not yet focused specifically on Acid Red 88 for these applications, its chemical structure, which features the critical azo functional group, places it within this promising class of redox-active materials. Future research could explore modifying the AR88 molecule to enhance its electrochemical properties for use as an anolyte or catholyte in next-generation organic batteries.

Table 2: Electrochemical Performance of a Model Azo Compound in a Lithium-Ion Battery

| Azo Compound | Reversible Capacity (at 2 C) | Cycle Life (at 2 C) | Capacity Decay Rate (at 20 C) |

| Azobenzene-4,4′-dicarboxylic acid lithium salt | 146 mAh g⁻¹ | 2,000 cycles | 0.0023% per cycle |

This table shows the performance of a representative azo compound, indicating the potential of this chemical class, which includes Acid Red 88, for energy storage applications. Data sourced from a study on azo compounds in alkali-ion batteries. pnas.org

Academic Research on Acid Red 88 as a Staining Agent in Material Sciences

In the field of material sciences, Acid Red 88 is primarily utilized as a colorant and dyeing agent for a wide array of non-biological materials due to its vibrant red hue, good water solubility, and stability. chemimpex.com Its application is not typically as a micro-stain for analytical purposes but rather as a bulk colorant to impart desired aesthetic and functional properties to materials.

Academic and industrial research has documented its use in the coloration of various materials, including:

Polymers: It is used in both thermoset and thermoplastic applications. specialchem.com

Natural Fibers: It is a common dye for protein-based fibers like wool and silk. pylamdyes.com

Cellulosic Materials: It is applied to materials such as paper, wood, and jute. pylamdyes.com

Leather: Acid Red 88 is also suitable for leather shading and dyeing applications.

The interaction of the dye with these materials is governed by its chemical structure, which includes a sulfonic acid group that enhances its affinity for materials with cationic sites. While its role as a biological stain for visualizing cellular structures is known, its application in material science has historically been focused on its function as a dye for imparting color rather than for the microstructural analysis of materials.

Development of Advanced Composite Materials Incorporating Acid Red 88 for Specific Functionalities

The incorporation of Acid Red 88 into larger material matrices is a key area of research to create advanced composites with specific, tailored functionalities. These composites harness the properties of the dye for purposes beyond simple coloration, such as optical and electrochemical activity.

A prominent example is the development of photosensitive composites for energy applications. As detailed in section 7.1, a composite made from Acid Red 88 and polyaniline (PAni) has been successfully used as a photosensitizer in dye-sensitized solar cells. cinz.nz In this composite, the AR88 is not merely a passive colorant but an active component that absorbs photons and participates in the electron transfer process necessary for generating electricity.

Furthermore, the use of Acid Red 88 in thermoset and thermoplastic polymers creates composite materials where the dye provides the specific functionality of stable, long-lasting color. specialchem.com Its integration into these polymer matrices is crucial for applications in coatings, inks, and colored plastics where color consistency and durability are paramount. chemimpex.com These examples demonstrate how Acid Red 88 can be integrated as a functional component in advanced materials, providing properties essential for their intended high-performance applications.

Q & A

Q. What are the primary mechanisms governing the adsorption of Acid Red 88 (AR 88) onto phosphate-derived adsorbents?

The adsorption of AR 88 onto phosphate waste rocks (PWR) and phosphogypsum involves electrostatic interactions, ion exchange, and surface complexation. The high retention capacity of PWR (123.4 mg/g) is attributed to its porous structure and surface functional groups, as confirmed by FTIR and SEM analyses. The Langmuir model best fits equilibrium data, suggesting monolayer adsorption, while pseudo-second-order kinetics indicate chemisorption as the rate-limiting step .

Q. How do pH variations influence the removal efficiency of AR 88 in adsorption-based treatments?

AR 88 removal efficiency decreases with increasing pH (e.g., from pH 2 to 10). At lower pH, protonation of adsorbent surfaces enhances electrostatic attraction with the anionic sulfonate groups of AR 88. For calcined alunite, optimal adsorption occurs at pH 2 due to amino group protonation in chitosan-based hydrogels . Researchers should prioritize pH control during experimental design, as it directly impacts surface charge and dye-adsorbent interactions .

Q. What characterization techniques are critical for evaluating the efficacy of adsorbents for AR 88 removal?

Key techniques include:

- XRD : Identifies crystallinity and phase composition.

- FTIR : Detects functional groups involved in dye binding.

- SEM : Visualizes surface morphology and porosity.

- BET analysis : Quantifies specific surface area and pore size distribution.

- Thermogravimetric analysis (TGA) : Assesses thermal stability of adsorbents.

These methods are essential for correlating material properties with adsorption performance .

Advanced Research Questions

Q. How do thermodynamic parameters inform the spontaneity and exothermic nature of AR 88 adsorption processes?

Thermodynamic parameters (ΔG°, ΔH°, ΔS°) derived from van’t Hoff plots reveal the process’s spontaneity and energy profile. For PWR, ΔG° values are negative (-4.70 to -7.98 kJ/mol), confirming spontaneity, while ΔH° (-4.70 kJ/mol) indicates exothermic adsorption. Entropy reduction (ΔS° < 0) suggests ordered dye distribution on adsorbent surfaces .

Q. What methodological considerations are essential when comparing pseudo-second-order kinetics and Langmuir isotherm models for AR 88 adsorption?

- Pseudo-second-order model : Validates chemisorption dominance by linearizing vs. .

- Langmuir model : Assumes homogeneous monolayer adsorption; apply vs. plots and calculate maximum capacity ().

Discrepancies arise if adsorbents exhibit heterogeneous surfaces (Freundlich model preferred) or multilayered adsorption. Cross-validate with R² values and error analysis .

Q. How can Response Surface Methodology (RSM) optimize photocatalytic degradation parameters for AR 88?

RSM with a cubic IV optimal design identifies significant factors (e.g., pH, initial dye concentration, catalyst dose). For TiO₂ photocatalysis, ANOVA reveals pH and concentration as critical variables. Optimized conditions (pH 3.5, 50 mg/L AR 88, 1.2 g/L TiO₂) achieve 99.6% degradation, following first-order kinetics () .

Q. What contradictions arise in adsorption capacity data between raw and calcined adsorbents for AR 88, and how can they be resolved?

Calcination reduces capacity for phosphate waste rocks (60–70% loss) due to structural collapse , but enhances alunite’s capacity (832.81 mg/g) by increasing surface area . Resolve contradictions by comparing pre- and post-treatment characterization (e.g., BET, SEM) and testing under identical experimental conditions (pH, temperature).

Q. How do enzyme induction patterns in microbial consortia correlate with AR 88 biodegradation pathways?

Mixed bacterial cultures induce oxidoreductases (azoreductase, laccase) to cleave azo bonds, reducing COD (87.89%) and aromatic amines (90.58%). Taguchi’s orthogonal array (OA-L25) optimizes parameters (pH 8, 35°C, 500 mg/L AR 88), achieving 888.86 µg/min decolorization. Enzyme activity assays and GC-MS confirm pathway intermediates .

Q. What experimental design strategies address discrepancies in regeneration efficiency across multiple cycles of adsorbent reuse?

Regenerate spent adsorbents using eco-friendly methods (e.g., NaOH elution for chitosan hydrogels ). For phosphate byproducts, four regeneration cycles retain ~80% efficiency. Monitor capacity loss via cyclic adsorption-desorption experiments and characterize structural stability (XRD, FTIR) post-regeneration .

Q. How do swelling kinetics in hydrogel-based adsorbents influence equilibrium adsorption rates of AR 88?